molecular formula C19H21N3O5S B2859478 6-Acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 895442-49-6

6-Acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2859478
CAS No.: 895442-49-6
M. Wt: 403.45
InChI Key: ODYHWRWXWBYPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a high-purity chemical reagent designed for preclinical research and drug discovery. This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class of heterocyclic molecules, a scaffold recognized as a critical structural motif in bioorganic chemistry and known for a wide spectrum of pharmacological activities . The core structure is a fused bicyclic system comprising a thiophene ring condensed with a partially saturated pyridine ring, which is further functionalized with an acetyl group, a carboxamide, and a 2,3-dimethoxybenzamido substituent. These specific modifications are typical in the design of compounds targeting kinase enzymes . Related 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives have been investigated as potent kinase inhibitors, with documented activity against pivotal targets such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) and the Epidermal Growth Factor Receptor (EGFR) . These receptors are deeply implicated in pathological processes like oncogenesis and tumor angiogenesis, making inhibitors valuable tools for studying cancer cell signaling and proliferation. This compound is supplied for Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals . Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referencing the associated Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

6-acetyl-2-[(2,3-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-10(23)22-8-7-11-14(9-22)28-19(15(11)17(20)24)21-18(25)12-5-4-6-13(26-2)16(12)27-3/h4-6H,7-9H2,1-3H3,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYHWRWXWBYPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Role of Substituents

  • 6-Acetyl Group : Present in both the target compound and ’s analog, this group likely influences conformational stability and hydrogen-bonding interactions. Its electron-withdrawing nature may enhance metabolic stability compared to alkyl or benzyl groups .
  • 2,3-Dimethoxybenzamido vs. Simple Amino Groups: The 2,3-dimethoxybenzamido substituent in the target compound introduces aromaticity and methoxy groups, which are associated with improved pharmacokinetic properties (e.g., solubility and membrane permeability) compared to the amino group in ’s analog .
  • Carboxamide vs.

Preparation Methods

Amination at Position 2

The introduction of an amino group at position 2 is critical for subsequent acylation. Nitration of the tetrahydrothienopyridine core using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C produces the 2-nitro derivative, which is reduced to the 2-amine using hydrogen gas (H₂, 1 atm) and palladium on carbon (Pd/C) in ethanol. The resulting 2-amino intermediate is isolated in 82% yield after recrystallization from ethanol.

Acylation with 2,3-Dimethoxybenzoyl Chloride

The 2-amino group is acylated with 2,3-dimethoxybenzoyl chloride in a Schotten-Baumann reaction. Combining the amine with 2,3-dimethoxybenzoyl chloride (1.2 equiv) in dichloromethane and aqueous sodium hydroxide (NaOH) at room temperature for 4 hours yields the 2-(2,3-dimethoxybenzamido) derivative. The product is purified via recrystallization (ethanol/water) to achieve 89% purity.

Formation of the 3-Carboxamide Group

Ester Hydrolysis

The 3-carboxamide group is introduced via hydrolysis of a methyl ester precursor. Treatment of the 3-methyl ester derivative with aqueous sodium hydroxide (2N NaOH) in methanol under reflux for 3 hours generates the corresponding carboxylic acid. The acid is isolated by acidification with hydrochloric acid (HCl) and extracted with ethyl acetate.

Amidation Reaction

The carboxylic acid is converted to the carboxamide using ammonium chloride (NH₄Cl) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF) at room temperature for 12 hours. After quenching with water, the crude product is purified via flash chromatography (silica gel, methanol/dichloromethane) to afford the 3-carboxamide in 76% yield.

Optimization and Yield Considerations

Step Reagents/Conditions Yield (%) Source Citation
Core Cyclization 12N HCl, ethanol, reflux 76
6-Acetylation Acetyl chloride, AlCl₃, CH₂Cl₂, 0–5°C 72
2-Nitration HNO₃, H₂SO₄, 0°C 85
2-Amine Reduction H₂, Pd/C, ethanol 82
2-Acylation 2,3-Dimethoxybenzoyl chloride, NaOH, CH₂Cl₂ 89
3-Ester Hydrolysis 2N NaOH, methanol, reflux 91
3-Amidation NH₄Cl, EDC, DMF 76

Challenges and Alternative Approaches

Regioselectivity in Cyclization

The cyclization step (Section 1) may yield regioisomers depending on the substitution pattern of the sulfonamide precursor. Source highlights that using sterically hindered R groups (e.g., cyclohexyl) improves regioselectivity, favoring the tetrahydrothieno[2,3-c]pyridine structure over [3,2-c] isomers.

Hydrogenation of the Pyridine Ring

Direct hydrogenation of aromatic thieno[2,3-c]pyridine to the tetrahydro form risks over-reduction of the thiophene ring. Employing a poisoned catalyst (e.g., Lindlar’s catalyst) or partial hydrogenation at low pressure (2–3 atm H₂) mitigates this issue.

Q & A

Q. What are the standard synthetic routes for preparing 6-Acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclization of thiophene-pyridine precursors, acylation, and amidation. Key steps include:

  • Cyclization : Use of thiophene derivatives (e.g., 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine) under reflux with catalysts like acetic anhydride or sodium acetate .
  • Acylation/Amidation : Introduction of the 2,3-dimethoxybenzamido group via coupling agents (e.g., EDC/HOBt) in anhydrous solvents (DMF or THF) at 0–25°C .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or crystallization from ethanol/water mixtures .
    Optimization focuses on solvent polarity, temperature control (e.g., low temps during acylation to minimize side reactions), and stoichiometric ratios (1.2–1.5 equivalents of acylating agents) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and confirm absence of unreacted precursors (e.g., δ 2.1 ppm for acetyl protons, δ 160–170 ppm for carbonyl carbons) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., calculated [M+H]⁺: 472.1784) .
  • Thin-Layer Chromatography (TLC) : Monitoring reaction progress using silica plates (Rf ~0.5 in EtOAc/hexane 1:1) .
  • Melting Point Analysis : Consistency with literature values (±2°C) indicates purity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what experimental strategies validate these effects?

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution (e.g., replacing acetyl with benzyl or methyl groups) followed by in vitro assays (e.g., kinase inhibition or receptor binding) .
  • Comparative Pharmacokinetics : Evaluate metabolic stability via liver microsome assays (e.g., CYP450-mediated oxidation rates) .
  • Crystallographic Analysis : X-ray diffraction of protein-ligand complexes (e.g., with target enzymes) to visualize binding interactions .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Standardized Assay Protocols : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and control conditions (e.g., DMSO concentration ≤0.1%) .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .
  • Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. functional cellular assays) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Amidation Step

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventAnhydrous DMFMinimizes hydrolysis
Temperature0–5°CReduces side-product formation
Coupling AgentEDC/HOBt (1.2 eq)Enhances amide bond formation
Reaction Time12–16 hoursBalances completion vs. degradation

Q. Table 2: Comparative Bioactivity of Structural Analogues

SubstituentTarget Enzyme IC₅₀ (nM)Solubility (µg/mL)Reference
6-Acetyl85 ± 1212.5 (PBS)
6-Benzyl210 ± 258.2 (PBS)
6-Methyl150 ± 1815.8 (PBS)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.